Methyl 5-aminohexanoate
Description
Methyl 5-aminohexanoate (C₇H₁₅NO₂) is a methyl ester derivative of 5-aminohexanoic acid, characterized by a six-carbon chain with an amino group at the fifth position and a methyl ester at the terminal carboxyl group. The amino group enables participation in biochemical pathways, such as lysine degradation, as seen in 5-aminohexanoate derivatives in Fusobacterium nucleatum metabolism . Its ester functionality suggests utility in synthetic chemistry, particularly in drug development and polymer science.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 5-aminohexanoate |
InChI |
InChI=1S/C7H15NO2/c1-6(8)4-3-5-7(9)10-2/h6H,3-5,8H2,1-2H3 |
InChI Key |
QDRGVMJMIDVEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-aminohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-aminohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl 5-bromohexanoate with ammonia or an amine under basic conditions. This reaction can be facilitated by using a solvent such as ethanol and a base like sodium hydroxide to neutralize the generated hydrogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification process can be optimized by using high-purity reactants and catalysts, and by controlling the reaction temperature and pressure. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminohexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 5-aminohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-aminohexanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active amino acid, which then participates in various biochemical processes.
Comparison with Similar Compounds
Structural Analogs
(a) Methyl 5-oxohexanoate (C₇H₁₂O₃, MW: 144.17)
- Structure: Features a ketone group at position 5 instead of an amino group.
- Synthesis: Produced via oxidation of hexanoic acid derivatives. Used as an intermediate in organic synthesis .
- Applications : Precursor for pharmaceuticals and fragrances.
(b) (S)-3-Amino-5-methylhexanoate (C₈H₁₅NO₂, MW: 157.21)
- Structure: Amino group at position 3 and methyl branch at position 4.
- Purity : Available in ≥99% purity for research applications .
- Applications : Used in chiral synthesis and enzyme studies.
(c) Methyl 5-oxo-3-phenylhexanoate (C₁₃H₁₆O₃, MW: 220.27)
- Structure : Aryl-substituted (phenyl group at position 3) with a ketone at position 5.
- Synthesis: High-yield routes involve hydroxyimino intermediates (e.g., Scheme 1 in ).
- Applications : Key intermediate in anti-inflammatory and antimicrobial agent synthesis .
(d) Methyl 5-(acetyloxy)hexanoate (C₉H₁₆O₄, MW: 196.22)
- Structure : Acetyloxy group at position 5.
- Synthesis: Derived via acetylation of hydroxyhexanoate esters.
- Applications : Used in polymer chemistry and controlled-release formulations .
Functional Group Comparison
Physicochemical Properties
*Note: Data for this compound inferred from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
